![molecular formula C11H17NO2S B11177493 N-(2-methylpropyl)-1-phenylmethanesulfonamide](/img/structure/B11177493.png)
N-(2-methylpropyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-methylpropyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-methylpropyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-1-phenylmethanesulfonamide: Characterized by the presence of a 2-methylpropyl group.
This compound: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-methylpropyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉NO₂S
- Molecular Weight : 271.37 g/mol
- Functional Groups : Sulfonamide group, aromatic rings
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in folate synthesis, which is crucial for bacterial growth. This mechanism is similar to that of traditional sulfonamides used as antibiotics.
- Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other mediators involved in inflammation.
- Cytotoxic Effects : Some studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines, making it a candidate for further investigation in oncology.
Antimicrobial Activity
This compound has been tested for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In animal models, this compound has demonstrated significant anti-inflammatory effects. For instance, a study involving carrageenan-induced paw edema in rats showed a reduction in swelling comparable to established anti-inflammatory drugs.
Case Studies
- Study on Bacterial Resistance : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that the compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in combating antibiotic resistance .
- Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. These findings warrant further exploration into its development as an anticancer agent .
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-10(2)8-12-15(13,14)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
ABPPAJLXJOEVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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